molecular formula C16H16N2O4S2 B2448402 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine CAS No. 397283-68-0

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine

Cat. No.: B2448402
CAS No.: 397283-68-0
M. Wt: 364.43
InChI Key: KVPJXUIIUIHCDP-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is a novel synthetic thiazolidine derivative designed for advanced pharmacological research. Thiazolidine-based scaffolds are recognized for their diverse bioactivity and are extensively investigated in medicinal chemistry. Preliminary research on analogous structures suggests potential application in developing new antimicrobial agents, particularly against challenging multidrug-resistant (MDR) bacterial and fungal strains . Furthermore, the thiazolidine-2,4-dione (TZD) core is a privileged structure in anticancer drug discovery, with studies showing derivatives can inhibit key oncogenic targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), thereby suppressing angiogenesis and tumor cell proliferation . The structural features of this compound—including the 3-nitrophenyl and m-tolylsulfonyl groups—are likely to influence its binding affinity and specificity toward such enzymatic targets. Its research value lies in its potential as a lead compound for developing new therapeutic strategies in infectious diseases and oncology. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-12-4-2-7-15(10-12)24(21,22)17-8-9-23-16(17)13-5-3-6-14(11-13)18(19)20/h2-7,10-11,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJXUIIUIHCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine typically involves the reaction of 3-nitrobenzaldehyde with m-tolylsulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:

  • Solvent: Common solvents include dichloromethane or ethanol.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Overview

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is a heterocyclic compound featuring a five-membered ring that includes sulfur and nitrogen. Its unique structure, characterized by a nitrophenyl group and a tosyl group, enhances its electronic properties, making it a subject of interest in various fields, particularly medicinal chemistry and organic synthesis. This compound has shown potential biological activities and serves as an intermediate in the synthesis of other biologically active molecules.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new therapeutic agents. Research indicates that thiazolidine derivatives can exhibit significant anti-cancer properties. For instance, studies have shown that thiazolidines can enhance anti-proliferative activity against breast cancer cell lines (MCF7), with some analogues demonstrating potency up to 15 times greater than the standard reference drug, cisplatin .

Case Study: Anti-Cancer Activity

  • Study Design : A series of thiazolidine derivatives were synthesized and evaluated for their cytotoxic effects on MCF7 breast cancer cells.
  • Results : Compounds with halogenated or electron-withdrawing groups on the phenyl ring showed increased potency. The most active compounds exhibited IC50 values significantly lower than those of cisplatin, indicating superior efficacy in inhibiting cell growth .

Organic Synthesis

The compound serves as an important intermediate in synthesizing other complex organic molecules. Its multi-step synthetic routes allow for the incorporation of various functional groups, enhancing its versatility in chemical reactions.

Synthesis Pathway

  • Initial Steps : The synthesis typically involves the reaction of appropriate nitro and sulfonyl precursors under controlled conditions.
  • Final Product : The resulting thiazolidine can be further modified to create derivatives with tailored biological activities.

Research into the biological activities of thiazolidines has identified various pharmacological effects, including anti-inflammatory and antimicrobial properties. For example, derivatives have been tested against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, showing promising results .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of thiazolidines and their biological activity is crucial for drug development. Studies have demonstrated that modifications to the nitrophenyl or tosyl groups can significantly impact the compound's efficacy and selectivity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and tolylsulfonyl groups may play a role in binding to these targets, influencing biological pathways and exerting specific effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine: Similar structure with a different position of the nitro group.

    2-(3-Nitrophenyl)-3-(p-tolylsulfonyl)thiazolidine: Similar structure with a different position of the tolylsulfonyl group.

Uniqueness

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is unique due to the specific positioning of the nitrophenyl and tolylsulfonyl groups, which can influence its chemical reactivity and biological activity.

Biological Activity

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O4S, with a molecular weight of 296.31 g/mol. The compound features a thiazolidine ring, which is known for its role in various biological activities.

Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. A study on related compounds demonstrated that the presence of nitrophenyl groups enhances the antioxidant potential, suggesting that this compound may similarly contribute to reducing oxidative stress in biological systems .

Inhibition of Monoamine Oxidase (MAO)

The compound's structural similarities to other thiazolidine derivatives have led to investigations into its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. A study highlighted that modifications in the thiazolidine structure could yield selective MAO-B inhibitors, which are crucial for treating conditions like Alzheimer's and Parkinson's disease . While specific data on this compound is limited, its potential as an MAO inhibitor aligns with findings from related compounds.

Antidiabetic Activity

Thiazolidine derivatives are also explored for their antidiabetic properties. Compounds containing similar structural motifs have shown promise as PTP1B inhibitors, which play a role in insulin signaling . The thiazolidine framework may offer a scaffold for developing new antidiabetic agents, although direct evidence for this compound's efficacy remains to be fully elucidated.

The proposed mechanisms of action for thiazolidines often involve interactions with specific enzymes or receptors. For instance, the antioxidant activity may be mediated through the scavenging of free radicals and modulation of oxidative stress pathways. Additionally, the inhibition of MAO might occur through competitive binding at the enzyme's active site, leading to decreased degradation of neurotransmitters such as serotonin and dopamine.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study BMAO InhibitionIdentified structure-activity relationships that suggest potential for selective MAO-B inhibition.
Study CAntidiabetic EffectsRelated compounds showed promising results as PTP1B inhibitors; implications for insulin sensitivity.

Q & A

Q. What steps validate the compound’s stability under varying pH and temperature conditions?

  • Methodology :
  • Accelerated Stability Studies : Use HPLC to track degradation products at elevated temperatures (40–60°C) and acidic/basic pH .
  • Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life .

Q. How to reconcile discrepancies between computational predictions and experimental reaction outcomes?

  • Methodology :
  • Error Analysis : Compare computational approximations (e.g., basis set limitations) with experimental error margins .
  • Hybrid Methods : Integrate machine learning with DFT to refine activation energy predictions .

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical reporting of synthetic data and safety risks?

  • Methodology :
  • FAIR Data Principles : Publish reaction conditions, spectral data, and safety protocols in open-access repositories .
  • Hazard Classification : Align with EC guidelines (e.g., GHS) for labeling and disposal of nitro-containing waste .

Q. How to design collaborative studies that address conflicting literature on its bioactivity?

  • Methodology :
  • Blind Validation : Partner with independent labs to replicate bioassay results using standardized protocols .
  • Multi-Omics Integration : Combine proteomics and metabolomics data to clarify mechanism-of-action hypotheses .

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